(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate
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Overview
Description
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural features, which include a piperidine ring and an imidazole ring connected through a carboxylate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate typically involves the reaction of 1-methylpiperidine with imidazole-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxylate linkage . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) pathway .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate
- Piperidine derivatives : Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
- Imidazole derivatives : Compounds containing the imidazole ring, such as substituted imidazoles .
Uniqueness
This compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
811448-28-9 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1-methylpiperidin-2-yl)methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-13-6-3-2-4-10(13)8-16-11(15)14-7-5-12-9-14/h5,7,9-10H,2-4,6,8H2,1H3 |
InChI Key |
WGIVJCWMHUHADR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1COC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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